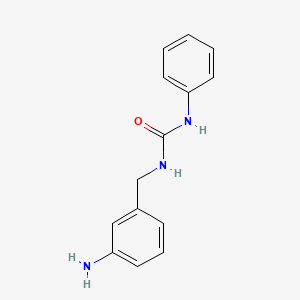

N-(3-aminobenzyl)-N'-phenylurea

Description

N-(3-Aminobenzyl)-N'-phenylurea is an unsymmetrical phenylurea derivative characterized by a urea (-NH-CO-NH-) backbone linking a 3-aminobenzyl group and a phenyl ring.

Properties

Molecular Formula |

C14H15N3O |

|---|---|

Molecular Weight |

241.29 g/mol |

IUPAC Name |

1-[(3-aminophenyl)methyl]-3-phenylurea |

InChI |

InChI=1S/C14H15N3O/c15-12-6-4-5-11(9-12)10-16-14(18)17-13-7-2-1-3-8-13/h1-9H,10,15H2,(H2,16,17,18) |

InChI Key |

QHCISTOINXYZTM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC(=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The bioactivity of phenylurea derivatives is highly dependent on substituent electronic and steric effects. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., -Cl in CPPU, -CN in cyanophenyl derivatives) enhance stability and receptor binding in agrochemicals .

- Heterocyclic substituents (e.g., pyridyl in CPPU, thiazolyl in anti-inflammatory agents) broaden bioactivity by mimicking natural ligands .

Anticancer Potential

- CPPU analogs: Exhibit anticancer effects in non-small cell lung cancer (NSCLC) cells via cell cycle arrest (e.g., CTPPU and CTP-(4-OH)-PU) .

Plant Growth Regulation

- CPPU : A potent cytokinin used to enhance fruit size in kiwifruit, grapes, and apples by stimulating cell division .

- This compound: Likely lacks cytokinin activity due to the absence of a pyridyl group critical for receptor binding in plants .

Anti-Inflammatory Activity

Preparation Methods

Reaction Overview

The most straightforward method involves reacting 3-aminobenzylamine with phenyl isocyanate in a polar aprotic solvent (e.g., dichloromethane or toluene). The primary amine nucleophilically attacks the electrophilic carbon of the isocyanate, forming the urea bond.

Procedure

-

Reaction Setup :

-

Workup :

Key Data

Advantages : High yield, single-step synthesis.

Limitations : Requires purified 3-aminobenzylamine, which may necessitate prior synthesis.

Two-Step Synthesis via Nitro Intermediate

Step 1: Synthesis of N-(3-Nitrobenzyl)-N'-Phenylurea

3-Nitrobenzylamine is reacted with phenyl isocyanate under conditions analogous to Method 1.

Procedure

Step 2: Catalytic Reduction of Nitro Group

The nitro group is reduced to an amine using hydrogenation.

Procedure

Key Data

Advantages : Avoids handling sensitive 3-aminobenzylamine directly.

Limitations : Moderate yield due to incomplete reduction.

Potassium Isocyanate-Mediated Coupling in Aqueous Media

Reaction Overview

This green chemistry approach utilizes potassium isocyanate (KOCN) as a urea precursor, reacting sequentially with 3-aminobenzylamine and aniline.

Procedure

Key Data

Advantages : Solvent-free, scalable.

Limitations : Requires precise stoichiometry to avoid diurea formation.

Reductive Amination of Schiff Base Intermediates

Reaction Overview

A less conventional method involves forming a Schiff base intermediate, which is subsequently reduced to the target urea.

Procedure

Key Data

Advantages : Utilizes stable nitro precursors.

Limitations : Multi-step, lower overall yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics |

|---|---|---|---|---|

| Direct Aminolysis | 80–95 | >99 | High | Moderate |

| Two-Step Synthesis | 28–33 | 95–98 | Moderate | Low |

| KOCN-Mediated | 65–75 | 90–95 | High | High |

| Reductive Amination | 40–48 | 85–90 | Low | Moderate |

Q & A

Q. What analytical techniques resolve degradation products under physiological conditions?

- Protocol :

Forced Degradation : Expose to pH 2–9 buffers, heat (40°C), and UV light.

LC-MS/MS : Identify major degradants (e.g., hydrolyzed urea to aniline derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.